molecular formula C10H15IN2O B2814551 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole CAS No. 1856087-35-8

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2814551
CAS No.: 1856087-35-8
M. Wt: 306.147
InChI Key: ARRMZRSUJQSNCZ-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with cyclopentyl, iodo, and methoxymethyl groups

Preparation Methods

The synthesis of 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.

Chemical Reactions Analysis

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole: This compound lacks the methoxymethyl group and may have different chemical and biological properties.

    1-cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole:

Properties

IUPAC Name

1-cyclopentyl-4-iodo-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRMZRSUJQSNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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